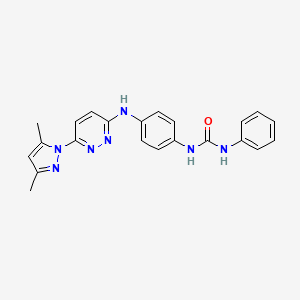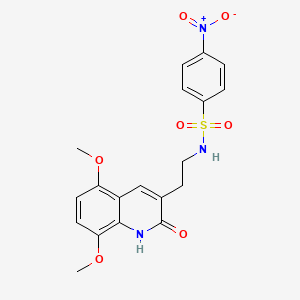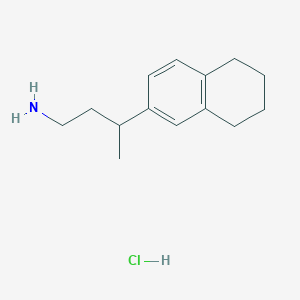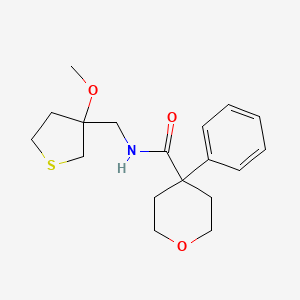
1,3-thiazol-5-ylmethyl N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-thiazol-5-ylmethyl N-phenylcarbamate” is a chemical compound with the molecular formula C11H10N2O2S . It is listed under CAS No. 338981-75-2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered thiazole ring attached to a phenylcarbamate group . The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. The molecular weight is 234.27 g/mol .
Applications De Recherche Scientifique
Overview of Thiazole Derivatives
Thiazole and its derivatives have been the focus of extensive research due to their dynamic presence in medicinal chemistry. Thiazoles are integral to a variety of currently available therapeutics and possess a wide range of biological activities, including antiviral, anticancer, antibacterial, antifungal, antimalarial, anti-inflammatory, and more. The synthesis of thiazole compounds involves diverse approaches that facilitate the discovery of new drug molecules with advanced modes of action. Recent patents and scientific articles highlight the anti-infective and anticancer potential of thiazole-based compounds, showcasing their importance in therapeutic applications (Sharma et al., 2019).
Thiazole Derivatives as Antimicrobial Agents
Thiazole derivatives have demonstrated significant antibacterial activity against a variety of bacteria and pathogens. This class of compounds plays a crucial role in the pharmaceutical industry, given their potential in treating infections with minimal side effects. The development and synthesis of biologically active thiazole derivatives are actively pursued by scientists aiming to explore their full therapeutic potential, particularly in the realm of antibacterial properties (Mohanty et al., 2021).
Thiazole Derivatives in Cancer Research
The anticancer properties of thiazole derivatives have been extensively documented. These compounds are found in several chemotherapeutic agents, underscoring the medicinal importance of the thiazole nucleus. Recent advancements in thiazole-based anticancer molecules reveal their promising activities, encouraging further research and development in this field to enhance cancer treatment options (Sarangi et al., 2016).
Synthesis and Green Chemistry Approaches
The synthesis of thiazolidine motifs, including 1,3-thiazolidin-4-ones, has attracted considerable interest due to their diverse biological properties and presence in natural and bioactive compounds. Recent studies emphasize the use of green synthesis, multicomponent reactions, and nano-catalysis to enhance the selectivity, purity, and pharmacokinetic activity of thiazolidine derivatives. These methodologies aim to develop multifunctional drugs with improved activity, demonstrating the potential of thiazolidines in probe design and pharmaceutical applications (Sahiba et al., 2020).
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Biochemical Pathways
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Result of Action
Thiazole compounds are known to exhibit diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Propriétés
IUPAC Name |
1,3-thiazol-5-ylmethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-11(13-9-4-2-1-3-5-9)15-7-10-6-12-8-16-10/h1-6,8H,7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURAMCUZZUHHPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=CN=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2396419.png)

![N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2396422.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2396423.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B2396428.png)
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)
![Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2396432.png)
![N-(2-fluorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2396433.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2396436.png)


